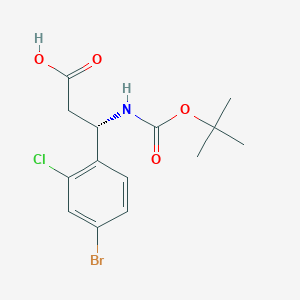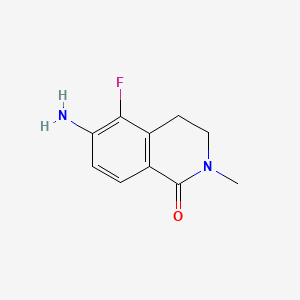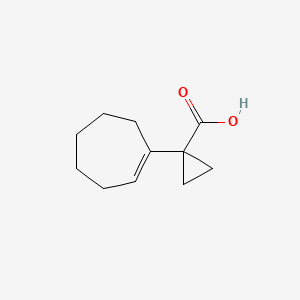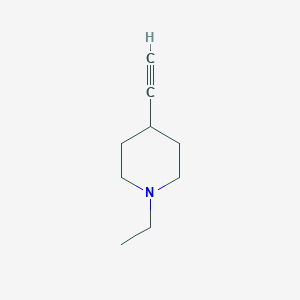![molecular formula C15H21N3O5 B15326110 2-[(1-Carbamoyl-1,2-dimethylpropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid](/img/structure/B15326110.png)
2-[(1-Carbamoyl-1,2-dimethylpropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Carbamoyl-1,2-dimethylpropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid is a research compound with the molecular formula C15H21N3O5 and a molecular weight of 323.3. This compound is primarily used in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Carbamoyl-1,2-dimethylpropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid involves a multi-step process:
Step 1: Reaction of 2,5-dimethoxypyridine with 1,1,2-trimethylpropyl isocyanate in the presence of a suitable solvent and a catalyst to form the intermediate 2-[(1-isocyanato-1,2-dimethylpropyl)oxy]-5-(methoxymethyl)pyridine.
Step 2: Reaction of the intermediate with 1,2-dimethylpropylamine in the presence of a suitable solvent and a catalyst to form the intermediate 2-[(1-carbamoyl-1,2-dimethylpropyl)oxy]-5-(methoxymethyl)pyridine.
Step 3: Reaction of the intermediate with chloroacetic acid in the presence of a suitable solvent and a catalyst to form the final product this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, the synthetic route described above can be adapted for larger-scale production with appropriate optimization of reaction conditions and scaling of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-Carbamoyl-1,2-dimethylpropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[(1-Carbamoyl-1,2-dimethylpropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid is utilized in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(1-Carbamoyl-1,2-dimethylpropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(1-Carbamoyl-1,2-dimethylpropyl)carbamoyl]-5-(hydroxymethyl)pyridine-3-carboxylic acid
- 2-[(1-Carbamoyl-1,2-dimethylpropyl)carbamoyl]-5-(ethoxymethyl)pyridine-3-carboxylic acid
Uniqueness
2-[(1-Carbamoyl-1,2-dimethylpropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and potential therapeutic uses.
Eigenschaften
IUPAC Name |
2-[(1-amino-2,3-dimethyl-1-oxobutan-2-yl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5/c1-8(2)15(3,14(16)22)18-12(19)11-10(13(20)21)5-9(6-17-11)7-23-4/h5-6,8H,7H2,1-4H3,(H2,16,22)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUYUUDLLXELMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)N)NC(=O)C1=C(C=C(C=N1)COC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-methyl-6-oxo-2-[(E)-2-(2-thiophen-3-yl-1,3-thiazol-4-yl)ethenyl]-1H-pyrimidine-5-carboxamide](/img/structure/B15326028.png)
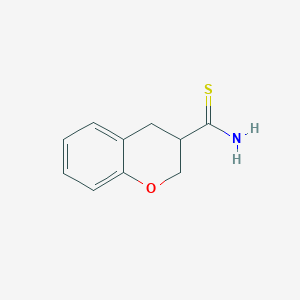
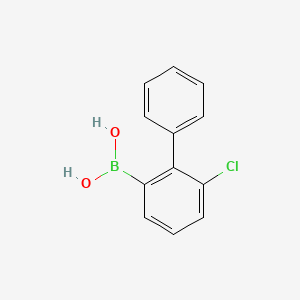
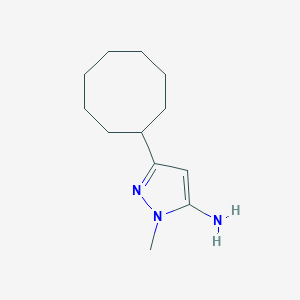
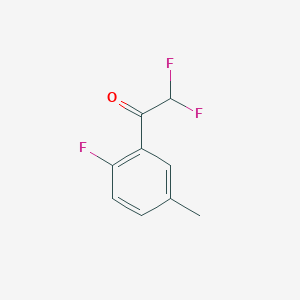


![2-[4-(Difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15326065.png)
![3-(2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-4-yl)propanoic acid](/img/structure/B15326067.png)
